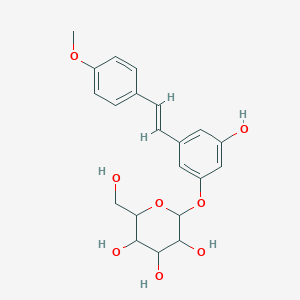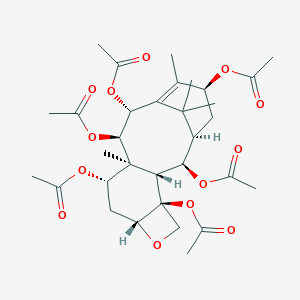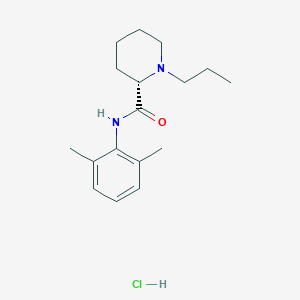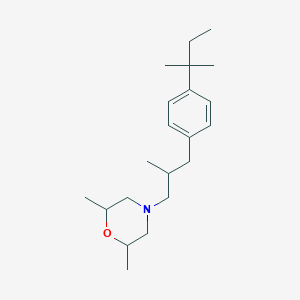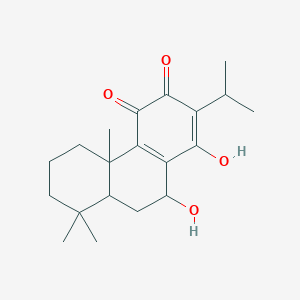
Taxoquinone
描述
Taxoquinone is a diterpenoid compound isolated from the plant Metasequoia glyptostroboides. It has garnered significant attention due to its diverse pharmacological properties, including anticancer, antiviral, and antifungal activities .
科学研究应用
生化分析
Biochemical Properties
Taxoquinone plays a role in biochemical reactions, particularly as an antioxidant . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is largely based on its redox properties, which allow it to act as an electron carrier .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has shown anticancer effects by inhibiting the 20S human proteasome . It also displayed significant antiviral effects against the H1N1 influenza virus in a cytopathic reduction assay on MDCK cell line . Furthermore, it has been found to have a detrimental effect on the morphology of Candida species .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53 and STAT3 . It can also trigger the mitochondrial apoptosis pathway . By adjusting AMPK, this compound can regulate cellular metabolism and energy hemostasis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to display its anticancer effect in terms of its ability to inhibit 20S human proteasome . Moreover, this compound (500 µg/mL) displayed significant antiviral effect against H1N1 influenza virus in cytopathic reduction assay on MDCK cell line .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions: Taxoquinone can be synthesized through the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of plant-derived precursors and standard organic synthesis techniques .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, which are crucial for its synthesis.
Reduction: It can be reduced under specific conditions to yield various derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Benzoyl peroxide is commonly used in the oxidation of ferruginol to produce this compound.
Reducing Agents: Various reducing agents can be employed to modify this compound’s structure.
Solvents: Organic solvents like dichloromethane and ethanol are often used in these reactions.
Major Products Formed:
Oxidation Products: 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene.
Reduction Products: Various reduced derivatives of this compound.
作用机制
Taxoquinone exerts its effects through various molecular mechanisms:
Anticancer Activity: It inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells.
Antiviral Activity: this compound inhibits the replication of the influenza A (H1N1) virus by interfering with viral protein synthesis.
Antifungal Activity: It disrupts the cell membrane integrity of Candida species, leading to cell death.
相似化合物的比较
Taxoquinone is structurally related to other diterpenoids, such as:
- Neocryptotanshinone II
- Neocryptotanshinone
- Royleanone
- Horminone
- 16-Acetoxy-7-O-acetylhorminone
- Lophanthoidin E
- Lophanthoidin F
- Lophanthoidin B
Uniqueness: this compound stands out due to its broad spectrum of biological activities, including its potent anticancer, antiviral, and antifungal properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in scientific research and industrial applications .
属性
IUPAC Name |
1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944381 | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-41-0, 21887-01-4 | |
| Record name | TAXOQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HORMINON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


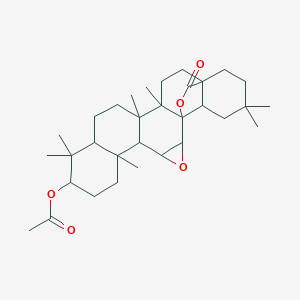

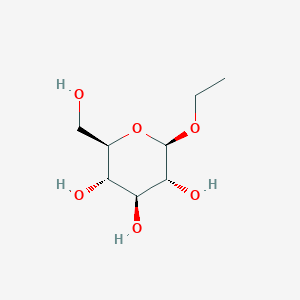


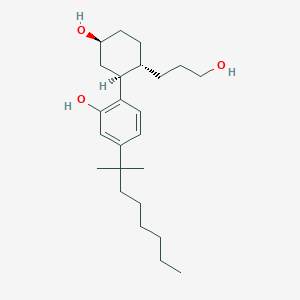
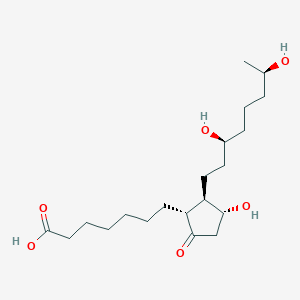
![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
